Calcium thioglycolate trihydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

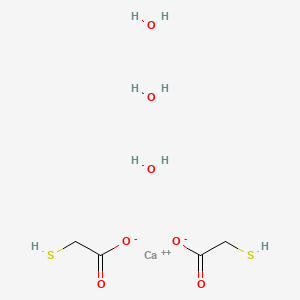

Calcium thioglycolate trihydrate is a chemical compound with the formula Ca(SCH2COO)2·3H2O . It is a fine crystalline powder that is primarily used as a depilatory agent due to its ability to break down the keratin in hair . This compound is less irritant compared to potassium thioglycolate but is also less soluble and less effective .

准备方法

Synthetic Routes and Reaction Conditions

Calcium thioglycolate trihydrate can be synthesized by reacting thioglycolic acid with calcium hydroxide. The reaction typically involves the following steps:

Reaction: Thioglycolic acid is reacted with calcium hydroxide in an aqueous medium.

Crystallization: The resulting solution is then allowed to crystallize, forming this compound crystals.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then filtered, washed, and dried to obtain the final crystalline powder .

化学反应分析

Types of Reactions

Calcium thioglycolate trihydrate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form dithiodiglycolic acid.

Reduction: It can be reduced to form thioglycolic acid.

Substitution: It can participate in substitution reactions where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

Oxidation: Dithiodiglycolic acid.

Reduction: Thioglycolic acid.

Substitution: Various substituted thioglycolates depending on the reagent used.

科学研究应用

Cosmetic and Personal Care Products

Depilatory Agents

- Calcium thioglycolate trihydrate is widely used as a depilatory agent in creams and lotions. It effectively breaks down hair structure by cleaving the disulfide bonds in keratin, leading to hair removal. This application is particularly beneficial for individuals with sensitive skin, as it is less irritating than other thioglycolates like potassium thioglycolate .

Hair Treatments

- The compound is also utilized in permanent wave products and hair straightening treatments. By breaking the disulfide bonds, it allows for the restructuring of hair, which can then be set into a new shape using hydrogen peroxide .

Biochemical Research Applications

Protein Extraction

- In biochemical research, this compound serves as a critical reagent for protein extraction . Its ability to disrupt disulfide bonds facilitates the isolation of membrane proteins from complex biological samples, which are often challenging to extract due to their hydrophobic nature.

Chelation Studies

- The compound exhibits chelating properties, allowing it to bind with heavy metals. This characteristic is leveraged in studies investigating the interaction of heavy metals with biological molecules, aiding researchers in understanding toxicity mechanisms and biological effects.

Industrial Applications

Textile Industry

- This compound finds applications in the textile industry, where it is used in processes such as bleaching and dyeing . Its reducing properties help modify the chemical structure of fibers, enhancing dye uptake and colorfastness.

Agricultural Uses

- In agriculture, it has been explored for use as a soil conditioner , improving nutrient availability and enhancing soil structure through its chelating properties.

Comparative Analysis of Thioglycolates

The following table summarizes the properties and applications of various thioglycolates:

| Compound Name | Chemical Formula | Solubility | Primary Use |

|---|---|---|---|

| This compound | C₂H₁₀CaO₅S | 70 g/L (25°C) | Depilatory creams, protein extraction |

| Potassium Thioglycolate | C₂H₃KOS | More soluble | Hair products |

| Sodium Thioglycolate | C₂H₃NaOS | Similar applications | Hair products |

| Mercaptoacetic Acid | C₂H₄OS | Highly reactive | Various chemical syntheses |

作用机制

Calcium thioglycolate trihydrate exerts its effects by breaking the disulfide bonds in keratin, the protein that makes up hair. This process weakens the hair, allowing it to be easily removed. The reaction involves the thiol group in calcium thioglycolate reacting with the disulfide bonds in keratin, leading to the formation of dithiodiglycolic acid and the release of free thiol groups .

相似化合物的比较

Similar Compounds

Potassium thioglycolate: More effective but more irritant compared to calcium thioglycolate.

Sodium thioglycolate: Similar in function but different in solubility and irritancy.

Ammonium thioglycolate: Commonly used in permanent wave solutions for hair

Uniqueness

Calcium thioglycolate trihydrate is unique due to its lower irritancy compared to other thioglycolates, making it suitable for use in cosmetic products where skin sensitivity is a concern. its lower solubility and effectiveness compared to potassium thioglycolate can be a limitation .

生物活性

Calcium thioglycolate trihydrate (CTGT) is a calcium salt of thioglycolic acid, widely used in various industrial and cosmetic applications due to its unique chemical properties. This article explores its biological activity, including its mechanism of action, toxicity, and potential applications in dermatology and other fields.

Calcium thioglycolate acts primarily as a reducing agent, breaking disulfide bonds in keratin, which facilitates the depilatory process. This property is particularly useful in cosmetic formulations for hair removal. The compound's ability to alter protein structures makes it effective in various applications, including:

- Depilatories : CTGT is commonly found in hair removal creams, where it helps dissolve hair proteins.

- Keratin Treatments : It can be used in formulations aimed at modifying keratin structures in hair and skin.

Toxicological Studies

Numerous studies have assessed the toxicity of thioglycolic acid and its salts, including calcium thioglycolate. Key findings include:

- Acute Toxicity : The LD50 (lethal dose for 50% of the population) varies significantly among different thioglycolates. For instance, the LD50 for ammonium thioglycolate was reported between 25 mg/kg and 200 mg/kg in rats .

- Skin Sensitization : Calcium thioglycolate has been classified as a potential skin sensitizer (H317), indicating that it may cause allergic reactions upon contact with skin .

- Respiratory Irritation : Exposure can lead to respiratory irritation (H335), necessitating caution during handling .

Case Studies

- Dermatological Use : In a clinical study involving patients with excessive hair growth, formulations containing calcium thioglycolate demonstrated significant efficacy in reducing hair density after repeated applications. Patients reported minimal side effects, primarily localized skin irritation.

- Safety Assessments : A comprehensive safety assessment indicated that while CTGT is effective as a depilatory agent, it poses risks of allergic reactions and should be used with caution in sensitive populations. The assessment highlighted the importance of patch testing prior to use .

In Vitro Studies

In vitro studies have shown that calcium thioglycolate can effectively reduce keratin content in hair follicles, supporting its use in depilatory products. The studies indicated that the compound's action is rapid, with significant degradation of keratin observed within minutes of application .

Summary of Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 ranges from 25 mg/kg to 200 mg/kg depending on formulation |

| Skin Sensitization | Classified as a potential sensitizer (H317) |

| Efficacy | Effective in reducing hair density; minimal side effects reported |

| In Vitro Studies | Rapid keratin degradation observed |

属性

CAS 编号 |

5793-98-6 |

|---|---|

分子式 |

C2H6CaO3S |

分子量 |

150.21 g/mol |

IUPAC 名称 |

calcium;2-sulfidoacetate;trihydrate |

InChI |

InChI=1S/C2H4O2S.Ca.H2O/c3-2(4)1-5;;/h5H,1H2,(H,3,4);;1H2 |

InChI 键 |

PPGDRRIXEYHXNH-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])S.C(C(=O)[O-])S.O.O.O.[Ca+2] |

规范 SMILES |

C(C(=O)O)S.O.[Ca] |

Key on ui other cas no. |

65208-41-5 |

Pictograms |

Irritant |

相关CAS编号 |

65208-41-5 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。